Cas no 6214-31-9 (3-Bromo-3-methylbut-1-yne)

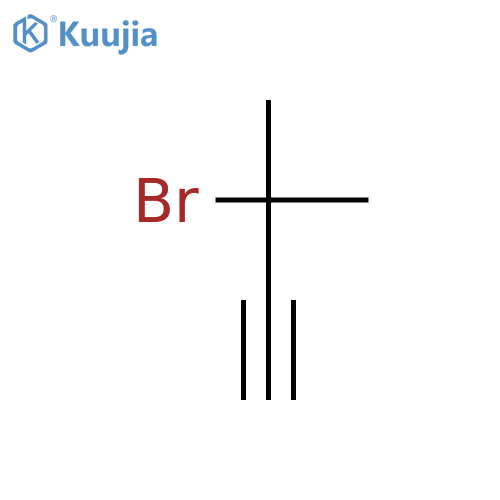

3-Bromo-3-methylbut-1-yne structure

商品名:3-Bromo-3-methylbut-1-yne

CAS番号:6214-31-9

MF:C5H7Br

メガワット:147.01308

MDL:MFCD09833590

CID:860082

3-Bromo-3-methylbut-1-yne 化学的及び物理的性質

名前と識別子

-

- 3-BROMO-3-METHYL-BUT-1-YNE

- 3-bromo-3-methylbut-1-yne

- 2-bromo-2-methyl-but-3-yne

- 3-Brom-3-methyl-but-1-in

- 3-BROMO-3-METHYL-1-BUTYNE

- Y9639

- 3-Bromo-3-methylbut-1-yne

-

- MDL: MFCD09833590

- インチ: InChI=1S/C5H7Br/c1-4-5(2,3)6/h1H,2-3H3

- InChIKey: AETOGZWYRRUFFS-UHFFFAOYSA-N

- ほほえんだ: C#CC(C)(C)Br

計算された属性

- せいみつぶんしりょう: 145.97300

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 6

- 回転可能化学結合数: 0

じっけんとくせい

- PSA: 0.00000

- LogP: 1.79310

3-Bromo-3-methylbut-1-yne セキュリティ情報

3-Bromo-3-methylbut-1-yne 税関データ

- 税関コード:2903399090

- 税関データ:

中国税関コード:

2903399090概要:

290399090.他の無環状炭化水素のフッ素化/臭素化またはヨウ素化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290399090。無環状炭化水素の臭素化、フッ素化またはヨウ素化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

3-Bromo-3-methylbut-1-yne 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B681783-50mg |

3-Bromo-3-methylbut-1-yne |

6214-31-9 | 50mg |

$ 95.00 | 2022-06-06 | ||

| abcr | AB446484-1 g |

3-Bromo-3-methylbut-1-yne, 95%; . |

6214-31-9 | 95% | 1g |

€667.10 | 2023-07-18 | |

| Enamine | EN300-91996-0.1g |

3-bromo-3-methylbut-1-yne |

6214-31-9 | 95% | 0.1g |

$108.0 | 2024-05-21 | |

| 1PlusChem | 1P00EKKX-250mg |

3-BROMO-3-METHYL-BUT-1-YNE |

6214-31-9 | 95% | 250mg |

$345.00 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1334799-1g |

3-Bromo-3-methylbut-1-yne |

6214-31-9 | 98% | 1g |

¥7142.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1334799-500mg |

3-Bromo-3-methylbut-1-yne |

6214-31-9 | 98% | 500mg |

¥5580.00 | 2024-05-06 | |

| abcr | AB446484-5g |

3-Bromo-3-methylbut-1-yne, 95%; . |

6214-31-9 | 95% | 5g |

€1392.00 | 2025-02-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1334799-250mg |

3-Bromo-3-methylbut-1-yne |

6214-31-9 | 98% | 250mg |

¥3528.00 | 2024-05-06 | |

| Ambeed | A209846-5g |

3-Bromo-3-methyl-but-1-yne |

6214-31-9 | 95% | 5g |

$2906.0 | 2024-04-18 | |

| eNovation Chemicals LLC | Y1246108-1g |

3-BROMO-3-METHYL-BUT-1-YNE |

6214-31-9 | 95% | 1g |

$1285 | 2025-02-22 |

3-Bromo-3-methylbut-1-yne 関連文献

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

6214-31-9 (3-Bromo-3-methylbut-1-yne) 関連製品

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6214-31-9)3-Bromo-3-methylbut-1-yne

清らかである:99%

はかる:5g

価格 ($):2615.0